PDK1 inhibitor

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

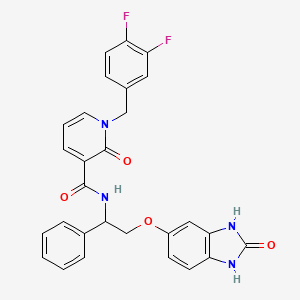

1-[(3,4-difluorophenyl)methyl]-2-oxo-N-[2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxy]-1-phenylethyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22F2N4O4/c29-21-10-8-17(13-22(21)30)15-34-12-4-7-20(27(34)36)26(35)31-25(18-5-2-1-3-6-18)16-38-19-9-11-23-24(14-19)33-28(37)32-23/h1-14,25H,15-16H2,(H,31,35)(H2,32,33,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWCGSPBENFEPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COC2=CC3=C(C=C2)NC(=O)N3)NC(=O)C4=CC=CN(C4=O)CC5=CC(=C(C=C5)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22F2N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Central Role of 3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1) in Cancer Cell Proliferation and Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Phosphoinositide-dependent protein kinase-1 (PDK1) has emerged as a critical nexus in intracellular signaling, orchestrating a multitude of pathways that are fundamental to the initiation and progression of cancer. As a master regulator of the AGC kinase family, PDK1 is intricately involved in promoting cell proliferation, survival, metabolic reprogramming, and metastasis. Its frequent dysregulation in a wide array of human malignancies has positioned it as a compelling therapeutic target. This technical guide provides an in-depth exploration of the multifaceted role of PDK1 in cancer, detailing its core signaling networks, the quantitative impact of its activity on cancer cell behavior, and comprehensive experimental methodologies for its investigation.

Introduction: PDK1 as a Master Kinase in Oncogenic Signaling

3-Phosphoinositide-dependent protein kinase-1 (PDK1), encoded by the PDPK1 gene, is a serine/threonine kinase that functions as a pivotal upstream activator of a broad spectrum of kinases within the AGC (PKA/PKG/PKC) family. These downstream effectors, including AKT, p70 ribosomal S6 kinase (S6K), serum and glucocorticoid-inducible kinase (SGK), and protein kinase C (PKC), are themselves key drivers of cellular processes that are often hijacked in cancer, such as cell growth, proliferation, survival, and metabolism.

The activation of PDK1 is canonically initiated by the lipid second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which is generated at the plasma membrane by phosphoinositide 3-kinase (PI3K) upon stimulation by growth factors or other extracellular cues. The binding of PIP3 to the pleckstrin homology (PH) domain of PDK1 induces a conformational change that facilitates its autophosphorylation and activation. Once active, PDK1 phosphorylates and activates its downstream substrates, thereby propagating oncogenic signals.

Core Signaling Pathways Regulated by PDK1

PDK1 sits (B43327) at the heart of a complex signaling web. Understanding these pathways is crucial for elucidating its role in cancer and for the development of targeted therapies.

The Canonical PI3K/PDK1/AKT Signaling Axis

The PI3K/PDK1/AKT pathway is one of the most frequently activated signaling cascades in human cancers. Upon activation by upstream receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PIP3. This recruits both PDK1 and AKT to the plasma membrane, where PDK1 phosphorylates AKT at threonine 308 (Thr308) in its activation loop, leading to partial activation of AKT. Full activation of AKT requires subsequent phosphorylation at serine 473 (Ser473) by the mTORC2 complex. Activated AKT then proceeds to phosphorylate a plethora of downstream targets that collectively promote cell survival, growth, and proliferation.

The PDK1-PLK1-MYC Axis: A Novel Oncogenic Driver

Recent research has unveiled a novel signaling axis where PDK1 directly phosphorylates and activates Polo-like kinase 1 (PLK1). Activated PLK1, in turn, phosphorylates the oncogenic transcription factor MYC at serine 62, leading to its stabilization and accumulation. Elevated MYC levels drive the expression of genes involved in cell cycle progression, proliferation, and metabolism, contributing significantly to tumorigenesis. This pathway highlights an AKT-independent mechanism through which PDK1 can exert its oncogenic functions.

Regulation of Other AGC Kinases

PDK1's influence extends beyond AKT to other members of the AGC kinase family, each with distinct roles in cancer progression:

-

p70 Ribosomal S6 Kinase (S6K): A key regulator of protein synthesis and cell growth. PDK1 phosphorylates S6K in its activation loop, contributing to its activation.

-

Serum and Glucocorticoid-inducible Kinase (SGK): Involved in cell survival, ion transport, and regulation of cellular stress responses. PDK1 is a primary activator of SGK isoforms.

-

Protein Kinase C (PKC): A family of kinases with diverse roles in cell proliferation, differentiation, and apoptosis. Atypical PKC isoforms are direct substrates of PDK1.

Quantitative Impact of PDK1 in Cancer

The dysregulation of PDK1 is a common feature across numerous cancer types. The following tables summarize key quantitative data regarding its expression and the effects of its inhibition.

PDK1 Expression and Genetic Alterations in Human Cancers

PDK1 is frequently overexpressed at both the mRNA and protein levels in a variety of cancers. While somatic mutations in the PDPK1 gene itself are relatively rare, copy number amplification is observed in a subset of tumors.

| Cancer Type | PDK1 mRNA Expression (TCGA) | PDK1 Protein Expression (Human Protein Atlas) | PDPK1 Copy Number Amplification (TCGA) |

| Breast Cancer | Elevated in a majority of cases | 88% of cases show moderate to high expression[1] | ~5-10% of cases |

| Ovarian Cancer | Variable | 83.8% of serous carcinomas show positive staining[2] | ~5% of cases |

| Lung Adenocarcinoma | Significantly upregulated compared to normal tissue | Moderate to strong cytoplasmic staining in a majority of cases | ~5-10% of cases |

| Colorectal Adenocarcinoma | Elevated in a subset of tumors | Moderate cytoplasmic staining is common | ~3-5% of cases |

| Glioblastoma Multiforme | Upregulated | Frequently overexpressed | ~2-4% of cases |

| Pancreatic Adenocarcinoma | High expression correlates with poor prognosis | Moderate to strong staining observed | ~5% of cases |

Data compiled from publicly available datasets from The Cancer Genome Atlas (TCGA) and The Human Protein Atlas. Percentages are approximate and can vary based on the specific dataset and analysis methods.

Effects of PDK1 Inhibition on Cancer Cell Proliferation

Pharmacological inhibition or genetic knockdown of PDK1 has been shown to significantly reduce the proliferation of a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) of PDK1 inhibitors varies depending on the cell line and the specific compound.

| Cell Line | Cancer Type | PDK1 Inhibitor | Proliferation IC50 (µM) |

| PC-3 | Prostate Cancer | GSK2334470 | 0.293[3] |

| OCI-AML2 | Acute Myeloid Leukemia | GSK2334470 | 0.35[3] |

| OCI-AML3 | Acute Myeloid Leukemia | GSK2334470 | 0.52[3] |

| K562 | Chronic Myeloid Leukemia | GSK2334470 | 18[3] |

| ARP-1 | Multiple Myeloma | GSK2334470 | 3.98[4] |

| MM.1R | Multiple Myeloma | GSK2334470 | 4.89[4] |

| SAS | Oral Squamous Cell Carcinoma | BX-795 | 29[5] |

| TW2.6 | Oral Squamous Cell Carcinoma | BX-795 | 37[5] |

Role of PDK1 in Cancer Cell Survival and Apoptosis

PDK1 plays a crucial pro-survival role in cancer cells by activating anti-apoptotic signaling pathways, primarily through AKT. Inhibition of PDK1 can induce apoptosis and sensitize cancer cells to other therapeutic agents.

| Cell Line | Cancer Type | Method of PDK1 Inhibition | Effect on Apoptosis |

| KMM1 | Multiple Myeloma | siRNA knockdown | Significant increase in Annexin V positive cells[6] |

| MIA PaCa-2 | Pancreatic Cancer | siRNA knockdown | 17% increase in apoptotic cells[7] |

| H460 | Non-Small Cell Lung Cancer | shRNA knockdown | Marked increase in Annexin V positive cells[8] |

| MCF-7 | Breast Cancer | Knockdown | Increased apoptosis[9] |

| BT-549 | Breast Cancer | Knockout | Increased apoptosis[9] |

Experimental Protocols for Studying PDK1

Detailed and robust experimental protocols are essential for accurately investigating the function of PDK1 in cancer.

Western Blot Analysis of PDK1 and Downstream Targets

This protocol allows for the detection and quantification of PDK1 protein levels and the phosphorylation status of its key downstream effectors, such as AKT.

Materials:

-

Cancer cell lines of interest

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PDK1, anti-phospho-AKT (Thr308), anti-total AKT)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Lyse cultured cells on ice with supplemented lysis buffer.

-

Protein Quantification: Determine protein concentration using the BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

In Vitro PDK1 Kinase Assay

This assay measures the enzymatic activity of PDK1 by quantifying the phosphorylation of a specific substrate.

Materials:

-

Recombinant active PDK1 enzyme

-

PDK1 substrate (e.g., a peptide containing the AKT1 sequence)

-

Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

Procedure:

-

Reaction Setup: In a 96-well plate, combine the kinase assay buffer, PDK1 enzyme, and the substrate.

-

Initiate Reaction: Add ATP to initiate the kinase reaction.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Stop the reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.

-

ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

These assays are used to assess the effect of PDK1 inhibition on cancer cell viability and proliferation.

MTT Assay Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of a this compound for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol:

-

Follow the manufacturer's protocol. In brief, add the CellTiter-Glo® reagent directly to the cultured cells.

-

Mix to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.

-

Measure luminescence.

Co-Immunoprecipitation (Co-IP) of PDK1

This technique is used to identify proteins that interact with PDK1 within the cell.

Materials:

-

Cell lysate

-

Anti-PDK1 antibody or an antibody against a tagged version of PDK1

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

Procedure:

-

Antibody-Bead Conjugation: Incubate the anti-PDK1 antibody with Protein A/G beads to form an antibody-bead complex.

-

Immunoprecipitation: Add the antibody-bead complex to the cell lysate and incubate to allow the antibody to bind to PDK1 and its interacting partners.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry to identify interacting partners.

Conclusion and Future Directions

PDK1 stands as a central and influential node in the signaling networks that drive cancer cell proliferation and survival. Its multifaceted roles, extending from the canonical PI3K/AKT pathway to the newly identified PDK1-PLK1-MYC axis, underscore its significance as a high-value therapeutic target. The development of potent and selective PDK1 inhibitors holds great promise for cancer therapy, either as monotherapy or in combination with other targeted agents. A thorough understanding of the intricate signaling pathways governed by PDK1, coupled with robust and reproducible experimental methodologies, is paramount for the continued advancement of novel and effective anti-cancer strategies targeting this master kinase. Future research should focus on identifying predictive biomarkers for sensitivity to PDK1 inhibitors and exploring rational combination therapies to overcome resistance mechanisms.

References

- 1. Immunohistochemical analysis of PDK1 expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDPK1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound BX795 Improves Cisplatin and Radio-Efficacy in Oral Squamous Cell Carcinoma by Downregulating the PDK1/CD47/Akt-Mediated Glycolysis Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PDK1 inhibition is a novel therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PKCδ survival signaling in cells containing an activated p21Ras protein requires PDK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. PDK1 promotes breast cancer progression by enhancing the stability and transcriptional activity of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

The Pursuit of Precision: A Technical Guide to the Discovery and Development of Novel PDK1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-phosphoinositide-dependent protein kinase-1 (PDK1) stands as a pivotal node in intracellular signaling, acting as a master regulator of the AGC kinase family. Its central role in the PI3K/AKT/mTOR pathway, a cascade frequently dysregulated in human cancers, has positioned it as a compelling therapeutic target.[1][2] The aberrant activation of this pathway is a hallmark of numerous malignancies, driving cellular proliferation, survival, and metabolic reprogramming.[3] Consequently, the discovery and development of potent and selective PDK1 inhibitors represent a promising avenue for novel anti-cancer therapies.

This in-depth technical guide provides a comprehensive overview of the core tenets of PDK1 inhibitor discovery and development. It is designed to equip researchers, scientists, and drug development professionals with a robust understanding of the methodologies, data interpretation, and strategic considerations essential for advancing novel therapeutic agents targeting this critical kinase.

PDK1 Signaling Pathway

PDK1 is a serine/threonine kinase that phosphorylates and activates a broad spectrum of downstream kinases, including AKT, p70S6K, and RSK.[4] Its activation is intricately linked to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by phosphoinositide 3-kinase (PI3K) at the cell membrane. This guide will delve into the molecular interactions and downstream consequences of PDK1 activation, providing a foundational understanding of the pathway's role in normal physiology and disease.

Caption: The PI3K/PDK1/AKT signaling pathway.

Strategies for this compound Discovery

The identification of novel PDK1 inhibitors employs a range of sophisticated screening and design strategies. These can be broadly categorized as follows:

-

High-Throughput Screening (HTS): Large chemical libraries are screened for compounds that inhibit PDK1 activity in biochemical or cell-based assays.

-

Fragment-Based Drug Discovery (FBDD): This approach involves screening libraries of small, low-molecular-weight fragments to identify those that bind to the target protein.[5] These initial hits are then optimized and grown into more potent lead compounds.[5]

-

Structure-Based Drug Design (SBDD): The three-dimensional structure of PDK1 is used to design and optimize inhibitors that fit precisely into the ATP-binding site or allosteric pockets.

-

Virtual Screening: Computational methods are used to screen large databases of virtual compounds to identify potential PDK1 inhibitors.

The following diagram illustrates a general workflow for the discovery and development of a novel kinase inhibitor, a process directly applicable to PDK1.

Caption: A generalized workflow for kinase inhibitor discovery.

Quantitative Comparison of PDK1 Inhibitors

A critical aspect of drug development is the quantitative assessment of an inhibitor's potency and selectivity. The following tables summarize key data for several well-characterized PDK1 inhibitors.

| Inhibitor | Type | PDK1 IC50 (nM) | Key Off-Targets | Off-Target IC50 (nM) | Reference(s) |

| GSK2334470 | ATP-Competitive | ~10 | Minimal | >500-fold selectivity | [2][6] |

| BX-795 | ATP-Competitive | 6 | TBK1, IKKε | 6, 41 | [7][8][9] |

| OSU-03012 (AR-12) | ATP-Competitive | 5000 | Multiple | Not specified | [10] |

| Pdk1-IN-RS2 | Substrate-Selective (PIFtide mimic) | 9000 (Kd) | Not specified | Not specified |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd: The dissociation constant, a measure of the binding affinity between a ligand and a protein.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the discovery and characterization of PDK1 inhibitors.

In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is a common high-throughput method for identifying and characterizing kinase inhibitors.[11]

Objective: To measure the enzymatic activity of PDK1 and the inhibitory potential of test compounds.

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by PDK1. A europium-labeled anti-phospho-serine/threonine antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody and the streptavidin-APC bind to it, bringing the europium and APC in close proximity and allowing for a FRET signal to be generated.

Materials:

-

Recombinant human PDK1 enzyme

-

Biotinylated PDK1 peptide substrate (e.g., derived from the activation loop of AKT)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Europium-labeled anti-phospho-serine/threonine antibody

-

Streptavidin-APC

-

Test compounds (serially diluted in DMSO)

-

384-well low-volume black plates

-

TR-FRET plate reader

Procedure:

-

Compound Plating: Add 50 nL of serially diluted test compounds to the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known this compound as a positive control (0% activity).

-

Enzyme Addition: Add 5 µL of PDK1 enzyme solution (e.g., 2X final concentration in kinase assay buffer) to each well.

-

Substrate/ATP Addition: Initiate the kinase reaction by adding 5 µL of a substrate and ATP mixture (e.g., 2X final concentrations in kinase assay buffer) to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add 10 µL of the detection mixture containing the europium-labeled antibody and streptavidin-APC in a suitable buffer.

-

Incubation: Incubate the plate at room temperature for at least 60 minutes to allow for the detection reagents to bind.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (APC) wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Kinase Selectivity Profiling (KinomeScan™)

This assay is used to determine the selectivity of a kinase inhibitor by screening it against a large panel of kinases.

Objective: To assess the off-target profile of a this compound.

Principle: The KinomeScan™ assay is a competition-based binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.

Materials:

-

Test inhibitor

-

KINOMEscan® screening service (e.g., Eurofins DiscoverX) which provides the panel of DNA-tagged kinases and immobilized ligands.

Procedure:

-

Compound Submission: Provide the test compound to the screening service at a specified concentration.

-

Competition Assay: The service performs the competition binding assay by incubating the test compound with each kinase in the panel in the presence of the immobilized ligand.

-

Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.

-

Data Analysis: The results are typically reported as a percentage of the control (no inhibitor). A lower percentage indicates stronger binding of the test compound to the kinase. The data can be visualized as a "tree-spot" diagram, which maps the inhibitor's interactions across the human kinome.

Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA®)

CETSA® is a powerful method to verify that a compound binds to its intended target in a cellular environment.

Objective: To confirm the direct binding of a this compound to PDK1 in intact cells.

Principle: The binding of a ligand to a protein typically increases the protein's thermal stability. In CETSA®, cells are treated with a compound and then heated to a temperature that causes partial protein denaturation and aggregation. The soluble fraction of the target protein is then quantified. An effective ligand will stabilize the target protein, resulting in more soluble protein remaining after the heat challenge.

Materials:

-

Cell line of interest (e.g., a cancer cell line with an active PI3K/PDK1 pathway)

-

Cell culture medium and supplements

-

Test inhibitor

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Thermocycler or water baths

-

Western blotting reagents and equipment (or other protein quantification method)

-

Anti-PDK1 antibody

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test inhibitor or DMSO for a specified time.

-

Heat Challenge: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermocycler. Include a non-heated control.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Quantification of Soluble Protein: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

-

Western Blotting: Separate the proteins in the soluble fraction by SDS-PAGE and transfer them to a membrane. Probe the membrane with an anti-PDK1 antibody to detect the amount of soluble PDK1.

-

Data Analysis: Quantify the band intensities from the Western blot. Plot the amount of soluble PDK1 as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Conclusion

The discovery and development of novel PDK1 inhibitors hold immense promise for the treatment of cancer and other diseases characterized by aberrant PI3K/AKT signaling. A thorough understanding of the underlying biology, coupled with the rigorous application of the experimental and analytical techniques outlined in this guide, is essential for the successful advancement of these targeted therapies. By systematically evaluating the potency, selectivity, and cellular activity of novel compounds, researchers can identify and optimize promising drug candidates with the potential to make a significant impact on human health. The continued exploration of diverse chemical scaffolds and innovative screening strategies will undoubtedly lead to the next generation of precision medicines targeting the PDK1 kinase.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. portlandpress.com [portlandpress.com]

- 7. 3-Phosphoinositide-Dependent protein Kinase-1 (PDK1) inhibitors: A review from patent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. Use of the Pharmacological Inhibitor BX795 to Study the Regulation and Physiological Roles of TBK1 and IκB Kinase ε: A DISTINCT UPSTREAM KINASE MEDIATES SER-172 PHOSPHORYLATION AND ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of PDK1 and its Inhibitor Engagement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator within the AGC kinase family, playing a pivotal role in diverse cellular processes including cell growth, proliferation, and survival. Its dysregulation is frequently implicated in various diseases, most notably cancer, making it a prime therapeutic target. This technical guide provides an in-depth exploration of the structural biology of PDK1, detailing its key functional domains and inhibitor binding sites. We present a comprehensive summary of quantitative data for various inhibitor classes, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of PDK1-targeted drug discovery.

Structural Biology of PDK1

PDK1 is a 63 kDa serine/threonine kinase composed of two primary functional domains: an N-terminal kinase (catalytic) domain and a C-terminal pleckstrin homology (PH) domain.[1][2]

Kinase Domain

The kinase domain of PDK1 adopts the canonical bilobal structure characteristic of protein kinases. It is responsible for the phosphotransfer reaction to downstream substrates. This domain houses two crucial binding sites for small molecule inhibitors: the ATP-binding site and an allosteric site known as the PIF-pocket.

-

ATP-Binding Site: Located at the interface of the N- and C-lobes of the kinase domain, the ATP-binding site is a highly conserved region among kinases.[3] ATP-competitive inhibitors target this site, preventing the binding of ATP and thereby blocking the kinase's catalytic activity.[4]

-

PDK1-Interacting Fragment (PIF) Pocket: The PIF-pocket is a hydrophobic groove on the N-lobe of the kinase domain, distinct from the ATP-binding site.[5][6] It serves as a docking site for the hydrophobic motif (HM) of many of its downstream substrates, such as S6K and SGK.[7] This interaction is often dependent on the phosphorylation of a serine or threonine residue within the substrate's hydrophobic motif.[7] The PIF-pocket represents an attractive target for the development of allosteric inhibitors, which can offer greater selectivity compared to ATP-competitive inhibitors.[3][5]

Pleckstrin Homology (PH) Domain

The C-terminal PH domain of PDK1 binds to phosphoinositides, particularly phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which are generated at the plasma membrane upon the activation of phosphoinositide 3-kinase (PI3K).[2] This interaction is crucial for the membrane recruitment of PDK1, facilitating the phosphorylation and activation of certain substrates like AKT.[2]

PDK1 Signaling Pathway

PDK1 is a central node in the PI3K/AKT signaling pathway, a critical cascade that governs numerous cellular functions. Upon activation by growth factors or hormones, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PIP3. PIP3 then recruits both PDK1 and AKT to the plasma membrane via their respective PH domains. This co-localization facilitates the phosphorylation of AKT at Threonine 308 (Thr308) by PDK1, leading to AKT activation. Activated AKT, in turn, phosphorylates a myriad of downstream targets to regulate processes like cell survival, growth, and metabolism. PDK1 also activates other AGC kinases, such as S6K and SGK, through a PIF-pocket dependent mechanism.

Inhibitor Binding Sites and Quantitative Data

PDK1 inhibitors are broadly classified based on their binding site and mechanism of action. The following tables summarize quantitative data for representative inhibitors.

ATP-Competitive Inhibitors

These inhibitors bind to the highly conserved ATP-binding pocket of the kinase domain.

| Inhibitor | IC50 (nM) | Assay Type | Key Off-Targets | Reference(s) |

| BX-795 | 6 | Cell-free | TBK1 (6 nM), IKKε (41 nM) | [8][9][10] |

| 111 | Cell-free | TBK1, IKKε | [11] | |

| GSK2334470 | ~10 | Cell-free | Highly selective | [12][13][14][15][16] |

| OSU-03012 (AR-12) | 5000 | Cell-free | - | [17][18][19][20] |

| Compound 194 | 3870 | Cell-free | PI3Kα (360 nM), mTOR | [21] |

Allosteric Inhibitors (PIF-Pocket Ligands)

These molecules bind to the allosteric PIF-pocket, often leading to higher selectivity.

| Inhibitor | Kd (µM) | EC50/AC50/IC50 (µM) | Assay Type | Reference(s) |

| RS1 | - | - | - | [22] |

| RS2 | 9 | - | Isothermal Titration Calorimetry | [23] |

| Compound 1 | ~40 | ~40 (EC50) | FP competition, Kinase activity | [24] |

| Compound 3 | ~40 | ~50 (EC50) | FP competition, Kinase activity | [24] |

| Compound 4 | 8 | 2 (EC50) | FP competition, Kinase activity | [24] |

| Alkaloid 1 | - | ~5.7 (EC50) | Enzymatic assay | [5] |

| Alkaloid 2 | - | ~18 (EC50) | Enzymatic assay | [5] |

| PS48 | 10.3 | 7.95 (AC50) | - | [25] |

| PS210 | - | 2.0 (AC50) | - | [25][26] |

| COM1 | - | 34.0 (AC50) | - | [25] |

| PSE10 | - | 18.75 (AC50) | - | [25] |

| RF4 | 8.4 | - | - | [25] |

| com17 | - | 23.0 (EC50) | - | [25] |

| SS7 | - | 7.0 (IC50) | - | [25] |

Note: IC50, EC50, AC50, Kd, and Ki are all measures of potency but are determined by different experimental methods. IC50 is the concentration of an inhibitor that reduces a biological activity by 50%. EC50 is the concentration of a drug that gives a half-maximal response. AC50 is the concentration of an agonist that produces a 50% response. Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity.[25]

Experimental Protocols

Protein Expression and Purification of PDK1

A general protocol for the expression and purification of recombinant PDK1 is outlined below. Specific details may vary based on the expression system and construct.

Detailed Methodology:

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the desired PDK1 construct (e.g., full-length or kinase domain, often with an affinity tag like His6).

-

Culture Growth: Inoculate a small-scale starter culture (e.g., 50 mL LB medium with appropriate antibiotic) and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Use the starter culture to inoculate a larger volume of media (e.g., 1-2 L) and grow at 37°C to an OD600 of 0.6-0.8.

-

Induction: Induce protein expression by adding a suitable inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to a final concentration of 0.1-1 mM. Continue to grow the culture for several hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

-

Cell Harvest: Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.

-

Clarification: Remove cell debris by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).

-

Affinity Chromatography: Load the clarified lysate onto an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins). Wash the column extensively with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).

-

Elution: Elute the bound PDK1 protein using an elution buffer containing a high concentration of the competing agent (e.g., 250-500 mM imidazole).

-

Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove aggregates and other contaminants.

-

Quality Control: Analyze the purity of the final protein sample by SDS-PAGE and determine the concentration using a protein assay (e.g., Bradford or BCA).

-

Storage: Store the purified PDK1 in a suitable buffer containing a cryoprotectant (e.g., 10-20% glycerol) at -80°C.

PDK1 Kinase Assay

Several assay formats can be used to measure PDK1 kinase activity and screen for inhibitors. A common method is a fluorescence polarization (FP)-based assay.

Detailed Methodology (Example using a Fluorescence Polarization Assay):

-

Reagent Preparation: Prepare solutions of purified PDK1 enzyme, a suitable peptide substrate (e.g., a fluorescently labeled peptide derived from a known PDK1 substrate like AKT), ATP, the test inhibitor at various concentrations, and a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

-

Assay Plate Setup: In a low-volume 384-well plate, add the test inhibitor or vehicle (DMSO).

-

Enzyme and Substrate Addition: Add a solution containing the PDK1 enzyme and the peptide substrate to each well.

-

Initiation of Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for ATP.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow for substrate phosphorylation.

-

Reaction Termination: Stop the reaction by adding a solution containing EDTA.

-

Detection: Add a phosphospecific antibody that binds to the phosphorylated substrate and a fluorescent tracer that competes with the phosphorylated substrate for antibody binding.

-

Equilibration and Measurement: After an incubation period to allow for binding equilibrium, measure the fluorescence polarization on a suitable plate reader. A decrease in polarization indicates displacement of the tracer by the phosphorylated substrate, and thus, higher kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

X-ray Crystallography of PDK1-Inhibitor Complexes

Determining the crystal structure of PDK1 in complex with an inhibitor provides invaluable insights into the binding mode and can guide structure-based drug design.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural insights into the regulation of PDK1 by phosphoinositides and inositol phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Phosphoinositide-Dependent protein Kinase-1 (PDK1) inhibitors: A review from patent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The chemical diversity and structure-based discovery of allosteric modulators for the PIF-pocket of protein kinase PDK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High resolution crystal structure of the human PDK1 catalytic domain defines the regulatory phosphopeptide docking site | The EMBO Journal [link.springer.com]

- 7. The PIF-binding pocket in PDK1 is essential for activation of S6K and SGK, but not PKB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. BX795 | Chk | CDK | c-Kit | PDK | Autophagy | IκB/IKK | TargetMol [targetmol.com]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. axonmedchem.com [axonmedchem.com]

- 15. GSK2334470 | PDK1 inhibitor | Probechem Biochemicals [probechem.com]

- 16. portlandpress.com [portlandpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. selleckchem.com [selleckchem.com]

- 19. medkoo.com [medkoo.com]

- 20. This compound AR12 | this compound | Probechem Biochemicals [probechem.com]

- 21. Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

- 23. benchchem.com [benchchem.com]

- 24. Small-Molecule Allosteric Modulators of the Protein Kinase PDK1 from Structure-Based Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01088D [pubs.rsc.org]

PDK1: A Promising Therapeutic Target in Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

3-phosphoinositide-dependent protein kinase 1 (PDK1) has emerged as a critical node in signaling pathways implicated in the pathogenesis of a range of neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS). Its central role in regulating neuronal survival, apoptosis, and metabolism positions it as a compelling therapeutic target. This whitepaper provides a comprehensive technical overview of PDK1's involvement in neurodegeneration, detailing its signaling cascades, the preclinical validation of its therapeutic potential, and standardized experimental protocols to guide further research and drug development efforts.

Introduction: The Central Role of PDK1 in Neuronal Signaling

3-phosphoinositide-dependent protein kinase 1 (PDK1) is a master serine/threonine kinase that functions as a key component of the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is fundamental to a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3] In the central nervous system, the PI3K/PDK1/Akt axis is crucial for neuronal differentiation, synaptic plasticity, and overall neuronal health.[4] Dysregulation of this pathway has been increasingly linked to the pathophysiology of various neurodegenerative disorders.[2][5]

PDK1 is activated downstream of phosphoinositide 3-kinase (PI3K), which generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane.[6] PIP3 acts as a docking site for PDK1 and its primary substrate, Akt (also known as Protein Kinase B), facilitating the phosphorylation and subsequent activation of Akt by PDK1.[6] Activated Akt, in turn, phosphorylates a wide array of downstream targets, thereby modulating critical cellular functions.

PDK1 Signaling Pathways in Neurodegeneration

The intricate signaling network regulated by PDK1 is a critical determinant of neuronal fate in the context of neurodegenerative diseases. Its dysregulation contributes to key pathological features such as the accumulation of misfolded proteins, neuroinflammation, and neuronal death.

The Canonical PI3K/PDK1/Akt Pathway

The canonical pathway involves the activation of PI3K by growth factors or other extracellular stimuli, leading to the recruitment and activation of PDK1 and Akt at the plasma membrane. Activated Akt then influences a cascade of downstream effectors, including the mammalian target of rapamycin (B549165) (mTOR), glycogen (B147801) synthase kinase 3β (GSK-3β), and Forkhead box O (FoxO) transcription factors.[2] In neurodegenerative conditions, alterations in this pathway can disrupt the delicate balance between pro-survival and pro-apoptotic signals.

Figure 1: The canonical PI3K/PDK1/Akt signaling pathway.

PDK1 and Amyloid-β (Aβ) Pathology in Alzheimer's Disease

In Alzheimer's disease (AD), PDK1 activity is reportedly increased in the brain.[7] This hyperactivation has been linked to the processing of amyloid precursor protein (APP). Specifically, PDK1 can phosphorylate and promote the internalization of the TNF-α-converting enzyme (TACE), also known as ADAM17.[7] TACE is a key α-secretase that cleaves APP in a non-amyloidogenic pathway.[7] By reducing TACE at the cell surface, overactive PDK1 diminishes this protective cleavage, leading to increased production of neurotoxic amyloid-β (Aβ) peptides.[7][8] Furthermore, Aβ itself can induce cellular death signals through a pathway involving PI3K, PDK1, novel protein kinase C (nPKC), and Rac1.[9]

Figure 2: PDK1's role in Aβ pathology in Alzheimer's disease.

PDK1 in Other Neurodegenerative Diseases

-

Parkinson's Disease (PD): The PI3K/Akt/mTOR pathway is also implicated in PD, where it plays a role in the survival of dopaminergic neurons.[3] Dysregulation of this pathway can affect processes like autophagy, which is crucial for clearing aggregated α-synuclein, a hallmark of PD.[1]

-

Huntington's Disease (HD): In Huntington's disease, there is evidence of reduced levels of Protein Kinase D1 (PKD1), a substrate of PDK1, in the striatal neurons of both patients and mouse models.[10] This loss of PKD1 function is thought to contribute to the vulnerability of these neurons to excitotoxicity and apoptosis.[10]

-

Amyotrophic Lateral Sclerosis (ALS): Studies have identified PDK1 as a potential risk factor for ALS.[11][12] Upregulation of PDK1 has been observed in ALS models, and transcriptomic analyses suggest its involvement in pathways related to WNT/β-catenin signaling.[11]

PDK1 as a Therapeutic Target: Preclinical Evidence

The mounting evidence linking PDK1 to the core pathological mechanisms of neurodegenerative diseases has spurred interest in its potential as a therapeutic target. Inhibition of PDK1 has shown promising results in various preclinical models.

Quantitative Data from Preclinical Studies

| Disease Model | Intervention | Key Findings | Reference |

| Alzheimer's Disease | |||

| 5xFAD Mouse Model | Neuron-specific deletion of PDK1 | Massively decreased Aβ deposition, attenuated gliosis, improved spatial working memory. | [13][14] |

| APP-transgenic Mice | PDK1 inhibitor (BX-912) | Rescued TACE-mediated neuroprotective cleavage of APP, decreased Aβ production and deposition, counteracted memory and cognitive deficits. | [15] |

| Prion-infected Mice | This compound (BX-912) or siRNA-mediated silencing | Prolonged survival, counteracted motor deficits, and decreased PrPSc levels. | [15] |

| Huntington's Disease | |||

| R6/1 Mouse Model | Intrastriatal lentiviral delivery of constitutively active PKD1 | Prevented the loss of DARPP-32, a marker of medium spiny neurons. | [10] |

| Amyotrophic Lateral Sclerosis | |||

| SOD1G93A & C9orf72 Mouse Models | - | Significant upregulation of PDK1 mRNA. | [11] |

Note: This table summarizes key findings. For detailed statistical analysis, please refer to the cited literature.

Experimental Protocols for Studying PDK1

To facilitate further research into PDK1 as a therapeutic target, this section provides detailed methodologies for key experiments.

PDK1 Kinase Assay

This protocol is adapted from commercially available kits (e.g., Promega's ADP-Glo™ Kinase Assay) and is designed to measure the activity of PDK1 and the inhibitory potential of test compounds.

Materials:

-

PDK1 Kinase Enzyme System (PDK1 enzyme, PDKtide substrate, reaction buffer)

-

ADP-Glo™ Kinase Assay Kit (ADP-Glo™ Reagent, Kinase Detection Reagent)

-

Test compounds (PDK1 inhibitors)

-

ATP

-

96-well plates

-

Luminometer

Procedure:

-

Prepare Reagents: Thaw all reagents and prepare serial dilutions of the test compounds and a positive control inhibitor (e.g., BX-912). Prepare the PDK1 enzyme and substrate in the reaction buffer.

-

Kinase Reaction:

-

To each well of a 96-well plate, add 5 µL of the PDK1 enzyme solution.

-

Add 2.5 µL of the test compound or vehicle control.

-

Add 2.5 µL of the PDKtide substrate solution.

-

Initiate the reaction by adding 5 µL of ATP solution.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP generated and thus to the kinase activity.

Quantification of Aβ Levels in Mouse Brain

This protocol describes the measurement of soluble and insoluble Aβ40 and Aβ42 in mouse brain tissue using a sandwich enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Mouse brain tissue

-

Tissue homogenization buffer (e.g., TBS with protease inhibitors)

-

Guanidine-HCl or formic acid for extraction of insoluble Aβ

-

Aβ40 and Aβ42 ELISA kits

-

Microplate reader

Procedure:

-

Tissue Homogenization: Homogenize the brain tissue in ice-cold homogenization buffer.

-

Separation of Soluble and Insoluble Fractions:

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) at 4°C for 1 hour.

-

The supernatant contains the soluble Aβ fraction.

-

The pellet contains the insoluble Aβ fraction.

-

-

Extraction of Insoluble Aβ: Resuspend the pellet in a strong denaturant like 5M guanidine-HCl or 70% formic acid to solubilize the aggregated Aβ.[9] Neutralize the formic acid extracts before the ELISA.

-

ELISA:

-

Follow the manufacturer's instructions for the specific Aβ ELISA kit.

-

Briefly, coat the plate with a capture antibody, add the brain extracts (both soluble and insoluble fractions), followed by a detection antibody and a substrate for colorimetric or chemiluminescent detection.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the Aβ concentrations based on a standard curve.

-

Immunohistochemistry for PDK1 in Brain Tissue

This protocol outlines the steps for detecting the localization and expression of PDK1 in fixed brain tissue sections.

Materials:

-

Paraffin-embedded or frozen brain sections

-

Primary antibody against PDK1

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB substrate kit

-

Antigen retrieval solution (e.g., citrate (B86180) buffer)

-

Microscope

Procedure:

-

Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded sections. For frozen sections, bring to room temperature.

-

Antigen Retrieval: If necessary, perform antigen retrieval by heating the sections in an appropriate buffer to unmask the epitope.

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific antibody binding with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-PDK1 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.

-

Signal Amplification: Incubate with the ABC reagent.

-

Visualization: Develop the signal with a DAB substrate solution, which will produce a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Counterstain with a nuclear stain like hematoxylin, dehydrate, and mount the sections.

-

Imaging: Visualize and capture images using a light microscope.

Western Blot for Phospho-Akt and Total Akt

This protocol is for assessing the activation state of the PDK1 pathway by measuring the levels of phosphorylated Akt (at Thr308) relative to total Akt.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Primary antibodies against phospho-Akt (Thr308) and total Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Prepare protein lysates from cells or tissues and determine the protein concentration.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt (Thr308) or total Akt overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt activation.

Conclusion and Future Directions

The evidence strongly supports the role of PDK1 as a key player in the pathogenesis of multiple neurodegenerative diseases. Its position as an upstream regulator of critical signaling pathways makes it an attractive therapeutic target. Preclinical studies have demonstrated that inhibiting PDK1 can ameliorate key pathological features and improve cognitive function in animal models.

Future research should focus on:

-

Developing selective and brain-penetrant PDK1 inhibitors: While compounds like BX-912 have been useful for preclinical validation, their therapeutic use may be limited by off-target effects and toxicity.[16]

-

Elucidating the cell-type-specific roles of PDK1: Understanding the function of PDK1 in different neuronal and glial cell populations will be crucial for developing targeted therapies with minimal side effects.

-

Investigating the long-term consequences of PDK1 inhibition: Given its central role in cellular metabolism, the long-term effects of chronic PDK1 inhibition need to be carefully evaluated.

References

- 1. PDK1 Kinase Enzyme System Application Note [promega.jp]

- 2. mdpi.com [mdpi.com]

- 3. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. bioradiations.com [bioradiations.com]

- 6. Aβ Measurement by Enzyme-Linked Immunosorbent Assay | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. promega.es [promega.es]

- 12. researchgate.net [researchgate.net]

- 13. scantox.com [scantox.com]

- 14. Genetic inhibition of PDK1 robustly reduces plaque deposition and ameliorates gliosis in the 5×FAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Reducing PDK1/Akt Activity: An Effective Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Complex Landscape of PDK1 Isoforms: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The acronym "PDK1" presents a significant ambiguity in biomedical research, referring to two distinct and crucial kinase families: the Pyruvate (B1213749) Dehydrogenase Kinase (PDK) isoforms (1-4) , key regulators of cellular metabolism, and the 3-Phosphoinositide-Dependent protein Kinase 1 (PDPK1) , a master regulator of the PI3K/AKT signaling pathway. This guide provides an in-depth technical overview of both kinase families, focusing on their isoforms and splice variants, their relevance in disease—particularly cancer—and their potential as targets for drug discovery. We present a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to aid researchers in this complex field.

Introduction: Deconvoluting the "PDK1" Acronym

The concurrent use of "PDK1" for two different kinases necessitates a clear distinction. To prevent confusion, this guide will use the following nomenclature:

-

PDK Isoforms (PDK1, PDK2, PDK3, PDK4): Referring to the four isoforms of Pyruvate Dehydrogenase Kinase.

-

PDPK1: Referring to 3-Phosphoinositide-Dependent protein Kinase 1.[1][2][3][4]

Both kinase families are pivotal in cell signaling and are implicated in a variety of pathologies, making them attractive targets for therapeutic intervention.

The Pyruvate Dehydrogenase Kinase (PDK) Isoforms: Metabolic Gatekeepers

The PDK isoforms are mitochondrial serine/threonine kinases that play a critical role in cellular energy metabolism by phosphorylating and inactivating the Pyruvate Dehydrogenase Complex (PDC).[5] This inhibition shunts pyruvate away from the tricarboxylic acid (TCA) cycle and towards lactate (B86563) production, a metabolic shift known as the Warburg effect, which is a hallmark of many cancer cells.[6][7]

The Four Isoforms of PDK: A Comparative Overview

Humans express four isoforms of PDK (PDK1, PDK2, PDK3, and PDK4), each with distinct tissue distribution, regulatory properties, and roles in disease.[5]

The expression of PDK isoforms varies significantly across normal tissues and is often dysregulated in cancer.[8][9][10][11]

| Isoform | Predominant Normal Tissue Distribution | Reported Expression in Cancer |

| PDK1 | Heart, pancreatic islets, skeletal muscle[8][9][10] | Upregulated in ovarian, gastric, colorectal, and prostate cancer, and acute myeloid leukemia[11] |

| PDK2 | Ubiquitously expressed, with lower levels in the spleen and lungs[8][9][10] | Lower expression in breast cancer compared to normal tissue[12] |

| PDK3 | Testis, kidney, brain[8][9][10] | Higher expression in breast cancer compared to normal tissue[12] |

| PDK4 | Heart, skeletal muscle, pancreatic islets, liver, kidney[8][9] | Lower expression in breast cancer compared to normal tissue[12] |

The PDK isoforms exhibit different phosphorylation rates at the three known phosphorylation sites on the E1α subunit of the PDC.

| Phosphorylation Site | Relative Kinase Activity of Isoforms |

| Site 1 | PDK2 > PDK4 ≈ PDK1 > PDK3[8] |

| Site 2 | PDK3 > PDK4 > PDK2 > PDK1[8] |

| Site 3 | Only phosphorylated by PDK1[8] |

PDK Isoforms in Drug Discovery

The distinct roles of the PDK isoforms in cancer metabolism make them compelling targets for drug discovery. The development of isoform-selective inhibitors is a key goal to achieve targeted therapeutic effects with minimal off-target effects.[5][13]

A number of pan- and isoform-selective PDK inhibitors have been developed. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several representative compounds.

| Inhibitor | Type | PDK1 IC50 (nM) | PDK2 IC50 (nM) | PDK3 IC50 (nM) | PDK4 IC50 (nM) | Reference |

| Pdk-IN-3 | Pan-selective | 109.3 | 135.8 | 458.7 | 8670 | [5] |

| VER-246608 | Pan-selective | 35 | Not Reported | Not Reported | Not Reported | [7] |

| Dichloroacetate (DCA) | Preferential for PDK2/4 | Micromolar range | Micromolar range | - | Micromolar range | [5] |

| JX06 | Selective for PDK1/2/3 | Nanomolar range | Nanomolar range | Nanomolar range | Little to no activity | [5] |

| Compound 11 | Pan-selective | 410 | 1500 | 3900 | 6800 | [6][14] |

| PDK4-IN-1 | Selective for PDK4 | Not Reported | Not Reported | Not Reported | 84 | [7] |

Experimental Protocols for Studying PDK Isoforms

This assay measures the amount of ADP produced during the kinase reaction as a quantitative measure of PDK activity.

Materials:

-

Recombinant human PDK1, PDK2, PDK3, or PDK4

-

Pyruvate Dehydrogenase (E1) subunit (substrate)

-

ATP

-

Test inhibitor (e.g., Pdk-IN-3) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well white, opaque plates

-

Plate reader capable of luminescence detection

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the test inhibitor in DMSO.

-

Create serial dilutions of the inhibitor in kinase assay buffer. Ensure the final DMSO concentration does not exceed 1%.

-

Thaw the recombinant PDK enzyme on ice and prepare a working dilution (e.g., 10-50 ng/well).

-

Prepare a 2X working solution of the E1 substrate and ATP (e.g., 100 µM substrate and 10-50 µM ATP).

-

-

Assay Plate Setup:

-

Add 5 µL of the inhibitor dilutions to the appropriate wells.

-

For positive (100% activity) and negative (no enzyme) controls, add 5 µL of kinase assay buffer with the same DMSO concentration.

-

-

Kinase Reaction:

-

Add 10 µL of the diluted PDK enzyme to the inhibitor and positive control wells. Add 10 µL of kinase assay buffer to the negative control wells.

-

Initiate the reaction by adding 10 µL of the 2X substrate/ATP mix to all wells.

-

Mix gently and incubate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Equilibrate the plate to room temperature.

-

Add 25 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to each well, mix, and incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a microplate reader.

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.[5][13][15]

-

This assay assesses the ability of an inhibitor to modulate the phosphorylation of the PDC E1α subunit in a cellular context.

Materials:

-

Cultured cells (e.g., A549, PC3)

-

Cell culture medium and supplements

-

Test inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-PDC-E1α (specific for the phosphorylation site of interest), anti-total-PDC-E1α, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system (e.g., chemiluminescence imager)

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with increasing concentrations of the test inhibitor for the desired time. Include a vehicle control (DMSO).

-

Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-PDC-E1α) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane thoroughly with TBST.

-

Incubate the membrane with ECL detection reagent and capture the signal using an imaging system.

-

Strip the membrane and re-probe with anti-total-PDC-E1α and a loading control antibody.

-

Quantify the band intensities and normalize the phosphorylated protein signal to the total protein and loading control.[5][16][17][18][19][20]

-

3-Phosphoinositide-Dependent protein Kinase 1 (PDPK1): A Master Regulator of Cell Signaling

PDPK1 is a serine/threonine kinase that acts as a central node in the PI3K/AKT signaling pathway, a cascade that is crucial for cell growth, proliferation, survival, and metabolism.[21] Dysregulation of this pathway is a common feature in many cancers.[21]

Structure and Function of PDPK1

PDPK1 consists of an N-terminal kinase domain and a C-terminal pleckstrin homology (PH) domain.[21][22][23] The PH domain binds to phosphoinositides at the cell membrane, leading to the recruitment and activation of downstream targets, most notably AKT.[1]

PDPK1 Splice Variants

Alternative splicing of the PDPK1 gene can produce different protein isoforms. One notable variant lacks the C-terminal PH domain.[22][24] This truncated protein may have altered localization and substrate specificity, potentially leading to different downstream signaling outcomes. A truncated PDPK1 lacking the PH domain has been linked to certain disease states, though its role in cancer and as a specific drug target is still under investigation.[22]

PDPK1 in Drug Discovery

As a master regulator of the pro-survival PI3K/AKT pathway, PDPK1 is a prime target for cancer therapy.[23][25] Inhibition of PDPK1 is expected to block the activation of AKT and other downstream effectors, leading to reduced tumor growth and survival.[26]

Visualizing the Pathways and Processes

Signaling Pathways

Caption: The regulatory role of PDK isoforms in cellular metabolism.

Caption: The central role of PDPK1 in the PI3K/AKT signaling cascade.

Experimental Workflows

Caption: A generalized workflow for in vitro kinase inhibition assays.

Caption: Workflow for assessing inhibitor efficacy in a cellular context.

Conclusion

A thorough understanding of the distinct roles and characteristics of the Pyruvate Dehydrogenase Kinase isoforms and 3-Phosphoinositide-Dependent protein Kinase 1 is essential for advancing drug discovery efforts targeting these critical cellular regulators. The development of isoform-selective PDK inhibitors and the further characterization of PDPK1 splice variants represent promising avenues for the development of novel therapeutics for a range of diseases, most notably cancer. The data, protocols, and visualizations provided in this guide are intended to serve as a valuable resource for researchers navigating this complex and rapidly evolving field.

References

- 1. Phosphoinositide-dependent kinase-1 - Wikipedia [en.wikipedia.org]

- 2. PDPK1 and PDK1 are mixed up · Issue #81 · saezlab/OmnipathR · GitHub [github.com]

- 3. biorxiv.org [biorxiv.org]

- 4. genecards.org [genecards.org]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]

- 9. Pyruvate Dehydrogenase Kinase-4 Structures Reveal a Metastable Open Conformation Fostering Robust Core-free Basal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Implications of PDK1–4 on Tumor Energy Metabolism, Aggressiveness and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. e-century.us [e-century.us]

- 13. benchchem.com [benchchem.com]

- 14. scispace.com [scispace.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. ptglab.com [ptglab.com]

- 21. What is PDK1 Protein - Creative BioMart [creativebiomart.net]

- 22. mdpi.com [mdpi.com]

- 23. Mini-Review: PDPK1 (3-phosphoinositide dependent protein kinase-1), An Emerging Cancer Stem Cell Target [cancertreatmentjournal.com]

- 24. researchgate.net [researchgate.net]

- 25. Discovery of PDK1 Kinase Inhibitors with a Novel Mechanism of Action by Ultrahigh Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A Genome-wide screen identifies PDPK1 as a target to enhance the efficacy of MEK1/2 inhibitors in NRAS mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Natural Product-Derived PDK1 Inhibitors: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-phosphoinositide-dependent protein kinase-1 (PDK1) is a master regulator in the PI3K/AKT/mTOR signaling pathway, a critical cascade that governs a multitude of cellular processes including cell growth, proliferation, survival, and metabolism. Its central role in these pathways, which are often dysregulated in diseases like cancer, has made PDK1 a prime target for therapeutic intervention. Natural products, with their vast structural diversity, have emerged as a promising source of novel PDK1 inhibitors. This technical guide provides an in-depth overview of natural product-derived PDK1 inhibitors, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to aid researchers in this field.

The PDK1 Signaling Pathway

PDK1 is a serine/threonine kinase that acts as a crucial node in the PI3K/AKT signaling cascade. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), phosphoinositide 3-kinase (PI3K) is recruited to the plasma membrane where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including PDK1 and AKT. This co-localization at the plasma membrane facilitates the phosphorylation of AKT at threonine 308 (Thr308) by PDK1, a key step in AKT activation. Activated AKT then proceeds to phosphorylate a wide array of downstream targets, modulating their activity and leading to various cellular responses.

Quantitative Data of Natural Product-Derived PDK1 Inhibitors

The following tables summarize the available quantitative data for natural product-derived and reference PDK1 inhibitors. The data is compiled from various in vitro and cell-based assays.

Table 1: In Vitro Inhibitory Activity of Natural Products against PDK1

| Compound | Natural Source/Class | Assay Type | IC50 | Reference |

| Resveratrol (B1683913) | Polyphenol (Stilbenoid) | In vitro kinase assay | ~25 µM (for PI3K, indirectly affects PDK1 signaling) | [1] |

| Myricetin | Flavonoid | In vitro kinase assay | 3.3 µM (against PDK3, a related kinase) | [2] |

| Reference Compounds | ||||

| BX-795 | Synthetic | In vitro kinase assay | 6 nM | [3] |

| GSK2334470 | Synthetic | Cell-free assay | ~10 nM | [4] |

Note: Direct IC50 values of many common flavonoids (e.g., quercetin, genistein, EGCG) and curcumin (B1669340) against PDK1 are not consistently reported in the literature, with many studies focusing on their effects on the broader PI3K/AKT pathway or other kinases.

Table 2: Cellular Activity of Natural Products on the PDK1 Pathway

| Compound | Cell Line | Assay Type | Effect | IC50 / Concentration | Reference |

| Resveratrol | CAL-27, KB, SCC-25 (Oral Squamous Carcinoma) | Cell Proliferation | Inhibition of cell growth | 70, 145, 125 µg/mL | [5] |

| Resveratrol | L6, CCL (Muscle-derived) | Western Blot | Inhibition of insulin-induced AKT phosphorylation (Thr308) | <10 µM | [1] |

| Quercetin | B16 (Melanoma) | Western Blot | Reverses overexpression of PDK1-induced CD47 | Dose-dependent | [6] |

| Curcumin | PC-3 (Prostate Cancer) | Western Blot | No direct inhibition of PDK1 activity | - | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to facilitate the replication and further investigation of PDK1 inhibitors.

In Vitro Kinase Assays

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant active human PDK1

-

PDK1 peptide substrate (e.g., KTFCGTPEYLAPEVRREPRILSEEEQEMFRDFDYIADWC)

-

Test compound (natural product inhibitor)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque multiwell plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only control.

-

Kinase Reaction Setup:

-

Add 5 µL of the diluted test compound or DMSO control to the wells of the multiwell plate.

-

Add 2.5 µL of a solution containing the PDK1 enzyme and the peptide substrate in Kinase Assay Buffer.

-

Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiate Kinase Reaction:

-

Add 2.5 µL of ATP solution in Kinase Assay Buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for PDK1.

-

Incubate for 60 minutes at room temperature.

-

-

Detect ADP Formation:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Measure Luminescence: Read the luminescence signal using a plate-reading luminometer.

-

Data Analysis:

This assay measures the phosphorylation of a biotinylated peptide substrate by PDK1.

Materials:

-

Recombinant full-length human PDK1 enzyme

-

Biotinylated peptide substrate (e.g., derived from the activation loop of AKT)

-

Europium-labeled anti-phospho-substrate antibody (Donor)

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC or ULight™)

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)

-

ATP

-

Test compound

-

384-well low-volume microplates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then dilute in Kinase Assay Buffer.

-

Reaction Setup:

-

Add a fixed concentration of PDK1 enzyme to the wells of the microplate.

-

Add the diluted test compound or vehicle control (DMSO) and incubate for 15-30 minutes at room temperature.

-

-

Initiate Reaction: Add a mixture of the biotinylated peptide substrate and ATP. Incubate for 60 minutes at room temperature.

-

Stop Reaction and Detection:

-

Stop the reaction by adding EDTA.

-

Add the detection reagents (Europium-labeled antibody and streptavidin-conjugated acceptor).

-

Incubate for 60-120 minutes at room temperature.

-

-

Read Plate: Measure the emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for the acceptor) on a TR-FRET plate reader.

-